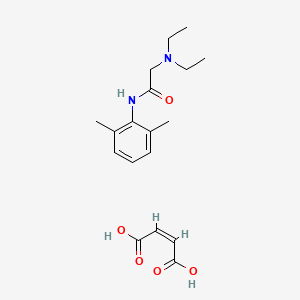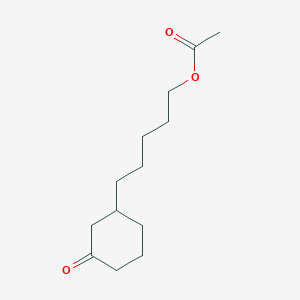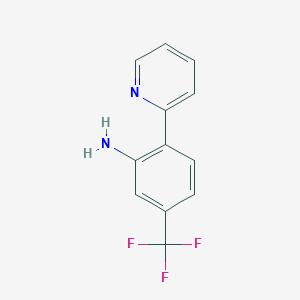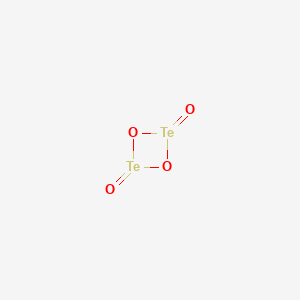
N-(4-Hexylphenyl)formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Hexylphenyl)formamide: is an organic compound belonging to the class of formamides It is characterized by the presence of a formamide group attached to a phenyl ring, which is further substituted with a hexyl chain at the para position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Hexylphenyl)formamide can be achieved through the formylation of 4-hexylaniline. One common method involves the reaction of 4-hexylaniline with formic acid under acidic conditions. The reaction typically proceeds as follows:
Reactants: 4-Hexylaniline and formic acid.
Catalyst: Acidic catalyst such as hydrochloric acid or sulfuric acid.
Reaction Conditions: The mixture is heated to reflux, allowing the formylation reaction to occur, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts, such as sulfonated rice husk ash, can enhance the reaction rate and yield .
Análisis De Reacciones Químicas
Types of Reactions: N-(4-Hexylphenyl)formamide can undergo various chemical reactions, including:
Oxidation: The formamide group can be oxidized to form corresponding carboxylic acids.
Reduction: The formamide group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be employed.
Substitution: Nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be performed using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
Chemistry: N-(4-Hexylphenyl)formamide is used as an intermediate in the synthesis of various organic compounds. It serves as a precursor for the preparation of formamidines, isocyanides, and heterocycles .
Biology: In biological research, this compound can be used to study the interactions of formamide derivatives with biological molecules. It may also be employed in the development of new pharmaceuticals and agrochemicals .
Medicine: The compound’s formamide group is of interest in medicinal chemistry for the design of new drugs. It can be used in the synthesis of potential therapeutic agents targeting specific biological pathways .
Industry: this compound finds applications in the production of polymers, resins, and plasticizers. It is also used as a solvent in various industrial processes .
Mecanismo De Acción
The mechanism of action of N-(4-Hexylphenyl)formamide involves its interaction with specific molecular targets. The formamide group can participate in hydrogen bonding and other non-covalent interactions with biological molecules, influencing their structure and function. The hexyl chain and phenyl ring contribute to the compound’s lipophilicity, affecting its ability to penetrate cell membranes and interact with intracellular targets .
Comparación Con Compuestos Similares
Formamide: A simpler formamide derivative with a single formamide group attached to a hydrogen atom.
N-Phenylformamide: A formamide derivative with a phenyl ring attached to the formamide group.
N-(4-Methylphenyl)formamide: A formamide derivative with a methyl-substituted phenyl ring.
Uniqueness: N-(4-Hexylphenyl)formamide is unique due to the presence of the hexyl chain, which imparts distinct physicochemical properties compared to other formamide derivatives. The hexyl chain increases the compound’s hydrophobicity and influences its solubility and reactivity in various chemical and biological environments .
Propiedades
Número CAS |
183604-06-0 |
|---|---|
Fórmula molecular |
C13H19NO |
Peso molecular |
205.30 g/mol |
Nombre IUPAC |
N-(4-hexylphenyl)formamide |
InChI |
InChI=1S/C13H19NO/c1-2-3-4-5-6-12-7-9-13(10-8-12)14-11-15/h7-11H,2-6H2,1H3,(H,14,15) |
Clave InChI |
LMNYPCKUJOSVHI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=CC=C(C=C1)NC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4H-1,3-Benzoxazin-4-one, 2,3-dihydro-7-methyl-3-[2-(nitrooxy)ethyl]-](/img/structure/B12553733.png)

![3-Nitro-4-[(E)-phenyldiazenyl]aniline](/img/structure/B12553744.png)



![Phosphine, [(2,4,6-trimethyl-1,3-phenylene)bis(methylene)]bis[diphenyl-](/img/structure/B12553765.png)

![2-Diazonio-1-[(5S)-2,3-dioxo-5-phenylmorpholin-4-yl]ethen-1-olate](/img/structure/B12553774.png)
![2-[(E)-1H-benzimidazol-2-yliminomethyl]-5-bromophenol](/img/structure/B12553783.png)

![8-Hydroxy-2-(2-hydroxypropyl)-3,9-dioxabicyclo[4.2.1]nonan-4-one](/img/structure/B12553816.png)
![2,2,3,3,4,4,5,5-Octafluoro-5-[(tridecafluorohexyl)oxy]pentan-1-amine](/img/structure/B12553822.png)

